N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline
Description
(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is a complex organic compound that features a benzodiazole moiety linked to a furan ring, which is further connected to a methoxyphenyl group through a methanimine linkage
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C19H15N3O2S/c1-23-14-8-6-13(7-9-14)20-12-15-10-11-18(24-15)25-19-21-16-4-2-3-5-17(16)22-19/h2-12H,1H3,(H,21,22) |
InChI Key |
JZZMOMMWXXLMTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and furan intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The benzodiazole moiety may bind to specific sites on proteins, modulating their activity. The furan ring and methoxyphenyl group can also contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Furan derivatives: Compounds with furan rings linked to various functional groups.
Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different linkages.
Uniqueness
(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is unique due to its specific combination of benzodiazole, furan, and methoxyphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
